Potassium;4-methyl-3-nitrophenolate

Description

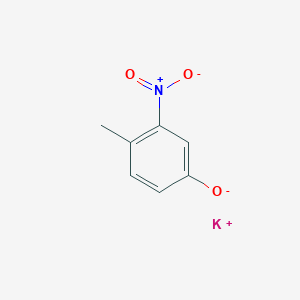

Potassium;4-methyl-3-nitrophenolate (IUPAC name: potassium 4-methyl-3-nitrophenolate) is the potassium salt of 4-methyl-3-nitrophenol. Its molecular formula is C₇H₆KNO₃, derived from the deprotonation of the parent phenol, 4-methyl-3-nitrophenol (C₇H₇NO₃; CAS 2042-14-0) . The compound features a methyl group at the 4-position and a nitro group at the 3-position on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

potassium;4-methyl-3-nitrophenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.K/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4,9H,1H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZCSKQVFCHZBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[O-])[N+](=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Sodium 4-Nitrophenolate

Molecular Formula : C₆H₄NNaO₃

Key Properties :

- Substituents: A single nitro group at the 4-position.

- Solubility: Highly water-soluble due to the sodium counterion and polar nitro group.

- Applications: Widely used as a substrate in ELISA for alkaline phosphatase detection, producing yellow 4-nitrophenol (λmax = 405 nm) upon enzymatic cleavage . Contrast:

- The absence of a methyl group in sodium 4-nitrophenolate enhances its hydrophilicity compared to the methyl-substituted potassium derivative. Sodium salts generally exhibit higher aqueous solubility than potassium analogs, though this can vary with substituent effects .

Potassium 4-Nitrophenolate Monohydrate

Molecular Formula: C₆H₄KNO₃·H₂O Key Properties:

- Substituents: Nitro group at the 4-position.

- Crystal Structure: Forms monohydrate crystals with coordinated water molecules, stabilizing the lattice via hydrogen bonds .

- Melting Point: 245–247°C, indicative of strong ionic interactions in the solid state.

Contrast : - The 4-nitro substitution in this compound versus the 3-nitro-4-methyl pattern in the target compound leads to differences in molecular symmetry and packing efficiency.

4-Methyl-3-nitrophenol (Parent Compound)

Molecular Formula: C₇H₇NO₃ Key Properties:

- pKa: Estimated to be ~7–8 (similar to nitrophenols), making it a weak acid. Deprotonation to form the phenolate increases solubility in polar solvents.

- Applications: Primarily used as a precursor for synthesizing its potassium salt. Methyl groups can enhance lipophilicity, which may favor membrane permeability in pharmaceutical contexts .

Comparative Data Table

Key Research Findings

Substituent Effects: The 3-nitro-4-methyl substitution in this compound introduces steric and electronic effects distinct from 4-nitro derivatives.

Crystal Engineering: Potassium nitrophenolates often form hydrated crystals with hydrogen-bonded networks.

This may reflect steric interference with enzyme active sites or altered solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.